molecular formula C19H19NO4 B2667257 N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide CAS No. 2319839-61-5

N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2667257
CAS No.: 2319839-61-5
M. Wt: 325.364
InChI Key: LEYCZXIDQDVNBC-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that features a unique structure incorporating furan rings and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl ethylamine intermediate, which is then reacted with 2-methylphenoxyacetyl chloride under basic conditions to form the desired acetamide. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced furan derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan rings and phenoxyacetamide moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Furan-2-yl)ethyl]acetamide
  • 2-Ethylfuran
  • N,N’-bis(furan-2-ylmethyl)oxalamide

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide is unique due to its dual furan rings and phenoxyacetamide structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-14-6-2-3-7-16(14)24-13-19(21)20-12-15(17-8-4-10-22-17)18-9-5-11-23-18/h2-11,15H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYCZXIDQDVNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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